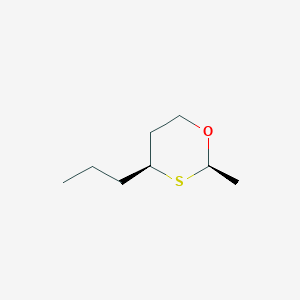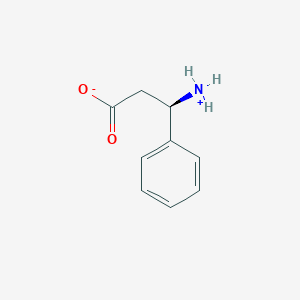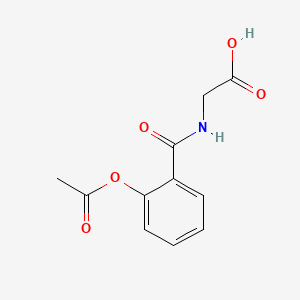
(2R,4S)-2-methyl-4-propyl-1,3-oxathiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S)-2-methyl-4-propyl-1,3-oxathiane is a chiral heterocyclic compound that belongs to the family of oxathianes. These compounds are characterized by a six-membered ring containing one oxygen and one sulfur atom. The specific stereochemistry of this compound makes it an interesting subject for research in various fields, including organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
(2R,4S)-2-methyl-4-propyl-1,3-oxathiane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and mechanisms.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used as an intermediate in the production of various chemicals and materials, including polymers and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-2-methyl-4-propyl-1,3-oxathiane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with a thiol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic intermediate, which then undergoes further transformation to yield the desired oxathiane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its high purity and quality for various applications.
Análisis De Reacciones Químicas
Types of Reactions: (2R,4S)-2-methyl-4-propyl-1,3-oxathiane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The oxathiane ring can undergo nucleophilic substitution reactions, where the sulfur or oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced species.
Mecanismo De Acción
The mechanism of action of (2R,4S)-2-methyl-4-propyl-1,3-oxathiane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique stereochemistry allows it to fit into specific binding sites, influencing biological pathways and processes.
Comparación Con Compuestos Similares
(2R,4S)-2-methyl-4-propyl-1,3-dioxane: Similar structure but with two oxygen atoms in the ring instead of one oxygen and one sulfur.
(2R,4S)-2-methyl-4-propyl-1,3-thiazane: Similar structure but with one nitrogen and one sulfur atom in the ring.
Uniqueness: (2R,4S)-2-methyl-4-propyl-1,3-oxathiane is unique due to the presence of both oxygen and sulfur in its ring structure, which imparts distinct chemical and physical properties
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R,4S)-2-methyl-4-propyl-1,3-oxathiane involves the reaction of 2-methyl-1-propanethiol with formaldehyde and hydrogen sulfide in the presence of a catalyst to form the intermediate 2-methyl-4-propyl-1,3-oxathiane. The intermediate is then treated with hydrochloric acid to yield the final product.", "Starting Materials": [ "2-methyl-1-propanethiol", "formaldehyde", "hydrogen sulfide", "catalyst", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-methyl-1-propanethiol with formaldehyde and hydrogen sulfide in the presence of a catalyst to form the intermediate 2-methyl-4-propyl-1,3-oxathiane.", "Step 2: Treat the intermediate with hydrochloric acid to yield the final product, (2R,4S)-2-methyl-4-propyl-1,3-oxathiane." ] } | |
Número CAS |
59323-76-1 |
Fórmula molecular |
C8H16OS |
Peso molecular |
160.28 g/mol |
Nombre IUPAC |
(2S,4R)-2-methyl-4-propyl-1,3-oxathiane |
InChI |
InChI=1S/C8H16OS/c1-3-4-8-5-6-9-7(2)10-8/h7-8H,3-6H2,1-2H3/t7-,8+/m0/s1 |
Clave InChI |
GKGOLPMYJJXRGD-JGVFFNPUSA-N |
SMILES isomérico |
CCC[C@@H]1CCO[C@@H](S1)C |
SMILES |
CCCC1CCOC(S1)C |
SMILES canónico |
CCCC1CCOC(S1)C |
| 59323-76-1 | |
Pictogramas |
Flammable; Irritant |
Sinónimos |
cis-2-methyl-4-propyl-1,3-oxathiane |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-[(E)-(3-chlorophenyl)methylideneamino]furan-2-carboxamide](/img/structure/B1236487.png)
![17-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-13-(2-methoxyethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B1236488.png)
![methyl (8S)-8-(chloromethyl)-6-[(E)-3-[4-[(E)-3-[(8S)-8-(chloromethyl)-4-hydroxy-1-methoxycarbonyl-2-(trifluoromethyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indol-6-yl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]-4-hydroxy-2-(trifluoromethyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B1236490.png)



![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2,6-dimethyl-5-methylidenehept-2-enethioate](/img/structure/B1236499.png)


![2-[2-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1236503.png)



![(1R,2S,8S,9R,14R,15R,17R,18S,21S,24R,26S,27S)-5,14,15-trihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacos-11-ene-4,10,22,29-tetrone](/img/structure/B1236511.png)
